molecular formula C10H11F4N B1358459 1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine CAS No. 473732-66-0

1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine

Cat. No. B1358459
CAS RN: 473732-66-0
M. Wt: 221.19 g/mol
InChI Key: LPQFPLJRYJOIMC-UHFFFAOYSA-N
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Description

“1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine” is a chemical compound that has been investigated for its thermal behavior . It is also known as fluoxetine, an antidepressant of the selective serotonin reuptake inhibitor (SSRI) family .


Synthesis Analysis

The synthesis of this compound has been explored in various studies. For instance, a cascade process was realized, combining the Heck cross-coupling step with the subsequent carbon–carbon double bond hydrogenation .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group (-CF3), which is a common feature in many FDA-approved drugs . The chemical formula of this compound is C10H11F4N .


Chemical Reactions Analysis

The thermal behavior of this compound has been investigated using thermoanalytical techniques and evolved gas analysis . In an inert atmosphere, the decomposition took place as two mass loss events with a residue of 0.13% at the end of the run .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 159.6 °C . The molecular weight of this compound is 221.19 .

Scientific Research Applications

Chiral Derivatizing Agent

1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine has been utilized as a chiral derivatizing agent. Its enantiomers were synthesized and used to distinguish amides prepared with different chiral acids through fluorine NMR (Hamman, 1989).

Synthesis of Soluble Fluoro-Polyimides

This compound is instrumental in the synthesis of soluble fluoro-polyimides. These polyimides, created by reacting this aromatic diamine with aromatic dianhydrides, are noted for their excellent thermal stability, low moisture absorption, and high hygrothermal stability (Xie et al., 2001).

Derivatization Reagent in Wine Analysis

It serves as a derivatization reagent for biogenic amines in wines, improving the accuracy and repeatability of analytical procedures (Jastrzębska et al., 2016).

Organic Light Emitting Devices

Used in the design of organic light-emitting devices, this compound contributes to the creation of bluish-green emissions and excellent spectral stability, enhancing the efficiency of these devices (Tagare et al., 2018).

Development of Low-Colored Fluorinated Polyimides

Its derivatives have been applied in the development of low-colored fluorinated polyimides, demonstrating significant solubility and stability, ideal for various industrial applications (Chung et al., 2006).

properties

IUPAC Name

1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F4N/c1-2-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h3-5,9H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQFPLJRYJOIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)C(F)(F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801210298
Record name α-Ethyl-3-fluoro-4-(trifluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amine

CAS RN

473732-66-0
Record name α-Ethyl-3-fluoro-4-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473732-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Ethyl-3-fluoro-4-(trifluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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